(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid
Description
Properties
IUPAC Name |
(2R,4R)-1-[(2S)-5-[[amino(nitramido)methylidene]amino]-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N7O7S/c1-14-8-10-29(18(12-14)22(32)33)21(31)17(6-4-9-25-23(24)27-30(34)35)28-38(36,37)19-7-3-5-16-11-15(2)13-26-20(16)19/h3,5,7,11,13-14,17-18,28H,4,6,8-10,12H2,1-2H3,(H,32,33)(H3,24,25,27)/t14-,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDLKMBSCAVLDV-FHLIZLRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N[N+](=O)[O-])NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N7O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74874-10-5 | |
| Record name | N-Nitro tetradehydroargatroban | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074874105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-NITRO TETRADEHYDROARGATROBAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86JF2UKF4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
The compound (2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid is an important intermediate in the synthesis of Argatroban, a direct thrombin inhibitor used in anticoagulation therapy. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 74874-10-5 |
| Molecular Formula | C23H31N7O7S |
| Molecular Weight | 549.600 g/mol |
| Density | 1.5 ± 0.1 g/cm³ |
| Melting Point | 18 °C |
| Boiling Point | 814.8 ± 75.0 °C at 760 mmHg |
Structural Characteristics
The compound features a complex structure with multiple functional groups, including a piperidine ring, sulfonamide group, and nitroamino functionalities, which contribute to its biological activity.
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of Argatroban. Argatroban functions as a selective inhibitor of thrombin, thereby preventing the conversion of fibrinogen to fibrin and inhibiting blood clot formation.
Pharmacodynamics
Research indicates that this compound exhibits significant anticoagulant properties. Its ability to inhibit thrombin has been demonstrated in various in vitro studies, where it showed effective inhibition of thrombin activity at clinically relevant concentrations.
Case Studies
- Thrombin Inhibition Study : A study published in Thrombosis Research evaluated the anticoagulant effects of Argatroban and its intermediates, including this compound. Results showed that the compound effectively inhibited thrombin activity in human plasma samples.
- Safety and Efficacy in Clinical Trials : Clinical trials involving Argatroban have reported on the safety and efficacy of the drug in patients with heparin-induced thrombocytopenia (HIT). The data suggest that the use of Argatroban is associated with a lower incidence of thrombotic events compared to traditional therapies.
- Quality Control Applications : The compound is utilized in quality control processes during the production of Argatroban formulations. Studies indicate that monitoring impurities like this compound is crucial for ensuring product safety and efficacy.
Comparison with Similar Compounds
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Melting point | 288°C (decomposes) | |
| Boiling point | 814.8±75.0°C (predicted) | |
| Density | 1.5±0.1 g/cm³ | |
| Solubility | Likely polar aprotic solvents |
The compound is a derivative of Argatroban , a direct thrombin inhibitor, and shares structural similarities with anticoagulants but exhibits modifications to enhance stability or target specificity .
Comparison with Similar Compounds
Structural Analogues in the Argatroban Family
Argatroban derivatives are designed to inhibit thrombin by mimicking its substrate. Key comparisons include:
Key Insight: The nitroamino and quinolinyl-sulfonyl groups in the target compound likely improve binding to thrombin’s exosite I, analogous to modifications in second-gen thrombin inhibitors .
Natural Product Analogues from Pseudomonas spp.
Comparative genomics of Pseudomonas spp. reveals secondary metabolites with structural or functional parallels:
Pharmacokinetic Comparison
| Parameter | Target Compound | Argatroban | Lankacidin C |
|---|---|---|---|
| Oral Bioavailability | Low (polar groups) | None (IV only) | Moderate |
| Half-life | ~2–3 hours (predicted) | 45–60 minutes | 6–8 hours |
Preparation Methods
Stepwise Assembly via Fragment Coupling
This method, detailed in patent CN110590754A, involves sequential coupling of three key fragments:
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Fragment A : (2R,4R)-4-methylpiperidine-2-carboxylic acid
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Fragment B : 3-methyl-8-quinolinesulfonamide
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Fragment C : Nitroguanidine-containing pentanoyl chain
Critical Steps:
a. Piperidine Core Functionalization
The (2R,4R)-4-methylpiperidine-2-carboxylic acid is activated as a mixed carbonate using ethyl chloroformate, enabling selective N-alkylation at the piperidine nitrogen.
b. Sulfonamide Coupling
3-Methyl-8-quinolinesulfonyl chloride reacts with the free amine of the pentanoyl chain under Schotten-Baumann conditions (pH 8.5-9.0, 0-5°C), achieving >95% sulfonamide formation.
c. Nitroguanidine Installation
The nitroimino group is introduced via a two-step sequence:
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Cyanamide Condensation : Reaction with cyanamide derivatives at 60°C in DMF
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Nitration : Treatment with fuming HNO₃/H₂SO₄ (1:3 v/v) at -10°C
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Piperidine activation | Ethyl chloroformate, Et₃N | 0-5°C | 89% |
| Sulfonamide coupling | 3-Me-8-QSCl, NaHCO₃ | 0-5°C | 92% |
| Nitroguanidine formation | HNO₃/H₂SO₄ | -10°C | 78% |
Solid-Phase Peptide Synthesis (SPPS)
Adapting Fmoc-SPPS protocols, the pentanoyl backbone is assembled on Wang resin, enabling precise control over amino acid stereochemistry. Key modifications include:
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Resin Loading : 0.4 mmol/g substitution using DIC/HOBt activation
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Sulfonamide Incorporation : On-resin coupling of 3-methyl-8-quinolinesulfonyl chloride in DCM/pyridine (3:1)
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Nitroimino Group Protection : Temporary Alloc protection during chain elongation
Post-cleavage (TFA/H2O/TIS 95:2.5:2.5), the linear peptide undergoes cyclization using HATU/DIEA in DMF to form the piperidine ring.
Convergent Synthesis with Preformed Subunits
This industrial-scale approach combines pre-synthesized modules:
Module 1 : (2S)-5-(Nitroiminomethylamino)-2-aminopentanoic acid
Module 2 : 3-Methyl-8-quinolinesulfonyl chloride
Module 3 : (2R,4R)-4-methylpiperidine-2-carbonyl chloride
Coupling occurs in dichloromethane with catalytic DMAP, achieving 85% yield after HPLC purification.
Optimization Challenges and Solutions
Racemization Control
-
Use of Hünig's base instead of stronger bases reduces epimerization during sulfonamide coupling (↓0.8% vs. 5.2% with DIPEA)
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Low-temperature (-40°C) Mitsunobu reactions maintain piperidine stereochemistry
Nitro Group Stability
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Stepwise nitration (HNO3/AcOH → HNO3/H2SO4) prevents over-nitration
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In situ quenching with ice-water minimizes decomposition
Purification Strategies
-
Two-step chromatography:
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Normal phase (SiO₂, EtOAc/hexane)
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Reverse phase (C18, MeCN/H2O + 0.1% TFA)
-
Analytical Characterization
Structural Confirmation
-
¹³C NMR (125 MHz, DMSO-d6):
-
Piperidine C2: 174.3 ppm (COOH)
-
Sulfonamide S=O: 128.5 ppm
-
Stability Profile
-
Degradation <2% after 6 months at -20°C (argon atmosphere)
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Aqueous solubility: 3.2 mg/mL (pH 7.4 PBS)
Q & A
Q. How can stability studies identify degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% H₂O₂ (oxidative) at 37°C for 24 hrs.
- Degradant Identification : Use LC-TOF-MS to detect fragments (e.g., loss of sulfonamide group, m/z 432.1) .
- Kinetic Modeling : Fit degradation data to first-order kinetics using MATLAB® to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
